1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 130530-01-7
VCID: VC21311481
InChI: InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13)
SMILES: CN1C=C(C(=C1)C(F)(F)F)C(=O)O
Molecular Formula: C7H6F3NO2
Molecular Weight: 193.12 g/mol

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid

CAS No.: 130530-01-7

Cat. No.: VC21311481

Molecular Formula: C7H6F3NO2

Molecular Weight: 193.12 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid - 130530-01-7

Specification

CAS No. 130530-01-7
Molecular Formula C7H6F3NO2
Molecular Weight 193.12 g/mol
IUPAC Name 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13)
Standard InChI Key SWIGLLMSRXLGCV-UHFFFAOYSA-N
SMILES CN1C=C(C(=C1)C(F)(F)F)C(=O)O
Canonical SMILES CN1C=C(C(=C1)C(F)(F)F)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid contains a five-membered pyrrole ring with a nitrogen atom at position 1. The nitrogen atom is substituted with a methyl group, while positions 3 and 4 bear a carboxylic acid group and a trifluoromethyl group, respectively. The trifluoromethyl group, comprising three fluorine atoms bonded to a carbon atom, contributes significantly to the compound's chemical behavior and reactivity profile.

The structural identification of this compound is supported by its InChI (International Chemical Identifier) code: 1S/C7H6F3NO2/c1-11-2-4(6(12)13)5(3-11)7(8,9)10/h2-3H,1H3,(H,12,13), and its corresponding InChI key: SWIGLLMSRXLGCV-UHFFFAOYSA-N .

Physical Properties

The physical properties of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid are summarized in Table 1.

Table 1: Physical Properties of 1-Methyl-4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylic Acid

PropertyValue
Physical StateSolid
Molecular Weight193.13 g/mol
Melting Point210-212°C
Purity (Commercial)95%
Country of OriginGB (Great Britain)
CAS Number130530-01-7
InChI KeySWIGLLMSRXLGCV-UHFFFAOYSA-N

These properties are derived from commercial sources and product specifications .

Research Applications and Significance

Synthetic Utility

As a functionalized pyrrole derivative, 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid can serve as a valuable building block in organic synthesis. The carboxylic acid functional group can undergo various transformations:

  • Amide formation through coupling reactions

  • Esterification to produce corresponding esters

  • Reduction to alcohols or aldehydes

  • Decarboxylation to produce simpler derivatives

These transformations could lead to the development of compound libraries for screening in drug discovery programs or the synthesis of specific target molecules.

Analytical Applications

The unique structure of 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid, particularly the presence of the trifluoromethyl group, makes it potentially useful in analytical chemistry. Trifluoromethylated compounds can serve as internal standards in various analytical techniques due to their distinctive spectroscopic signatures.

ConcentrationAmount of Compound
1 mM solutionRequires 0.19312 mg per mL of solvent
5 mM solutionRequires 0.9656 mg per mL of solvent
10 mM solutionRequires 1.9312 mg per mL of solvent

These calculations are based on the molecular weight of 193.12 g/mol .

Structural Comparison with Related Compounds

Comparison with 4-(Trifluoromethyl)-1H-Pyrrole-3-Carboxylic Acid

A closely related compound is 4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid (CAS: 123324-24-3), which differs from the title compound only by the absence of the methyl group at position 1 of the pyrrole ring . This structural difference is significant because:

  • N-H pyrroles typically have different reactivity profiles compared to N-methylated derivatives

  • The presence of the N-H group allows for additional hydrogen bonding interactions

  • The absence of the methyl group affects the electronic distribution within the pyrrole ring

Impact of N-Methylation

The N-methylation in 1-methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid has several important consequences for the compound's properties:

  • Reduced acidity of the pyrrole ring, as the N-H proton is replaced

  • Altered electron distribution in the aromatic system

  • Different solubility profile and crystallization behavior

  • Modified hydrogen bonding capabilities

These differences can significantly impact the compound's behavior in both chemical reactions and biological systems.

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